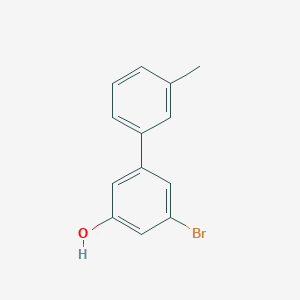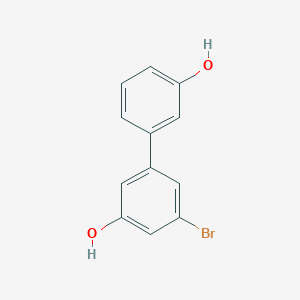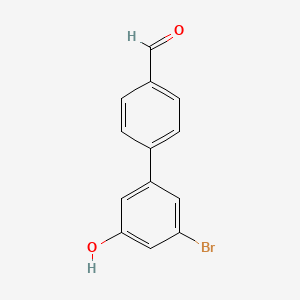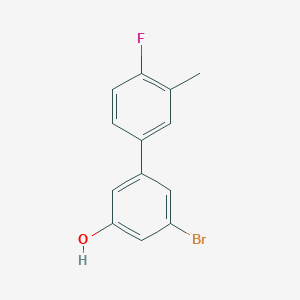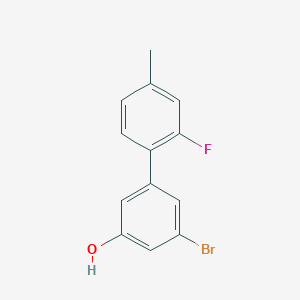
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% (3B5FMPP) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is an aromatic compound composed of a phenol group and a bromo-fluoro-methylphenyl group. It has a melting point of 54-56°C and a boiling point of 153-155°C. The compound has been studied for its potential to act as a catalyst in organic reactions, as well as its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
科学的研究の応用
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been studied for its potential to act as a catalyst in organic reactions. It has been found to be effective in the synthesis of various compounds, such as quinolines, indoles, and pyrroles. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been found to be effective in reducing inflammation and oxidative stress in cell cultures and animal models.
作用機序
The exact mechanism of action of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species, as well as by inhibiting the production of pro-inflammatory mediators. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. In cell cultures, it has been found to reduce inflammation, oxidative stress, and cell death. In animal models, it has been found to reduce inflammation, oxidative stress, and tumor growth. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to reduce the production of pro-inflammatory mediators, such as cytokines and chemokines.
実験室実験の利点と制限
The use of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is non-toxic and has a wide range of potential applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to purify. In addition, the exact mechanism of action is not yet fully understood.
将来の方向性
The potential applications of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% are numerous and there are many possible future directions for research. Further studies could be conducted to better understand the exact mechanism of action of the compound and to explore its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, further studies could be conducted to explore its potential as a catalyst in organic reactions and to develop new and improved synthesis methods. Finally, further studies could be conducted to explore the potential of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% to be used as a therapeutic agent in the treatment of various diseases.
合成法
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% can be synthesized using a two-step process involving the reaction of 2-fluoro-4-methylphenol and bromine in the presence of an alkaline catalyst. The reaction of the two compounds produces 3-bromo-5-(2-fluoro-4-methylphenyl)phenol, which is then purified using a column chromatography technique. The purified compound is then recrystallized to obtain a 95% pure sample of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%.
特性
IUPAC Name |
3-bromo-5-(2-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSOMMQDMJHCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686376 |
Source


|
| Record name | 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261925-09-0 |
Source


|
| Record name | 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


